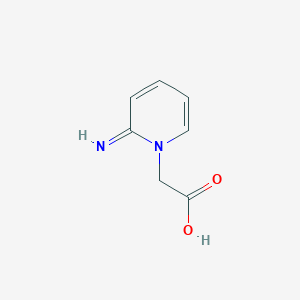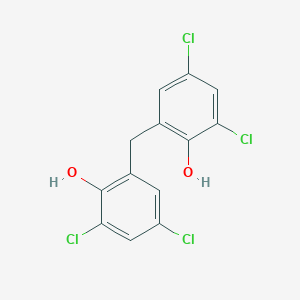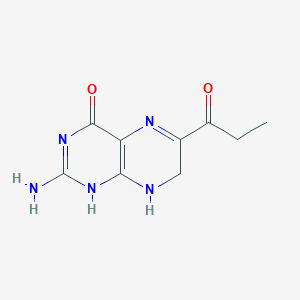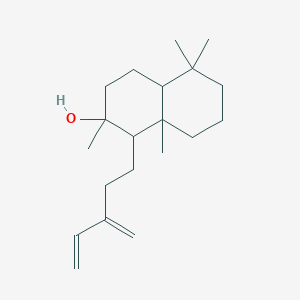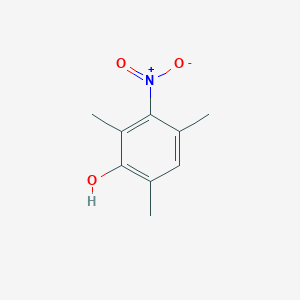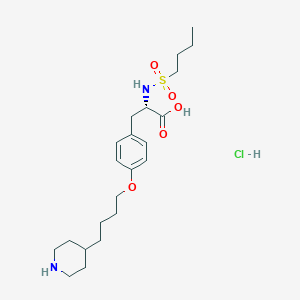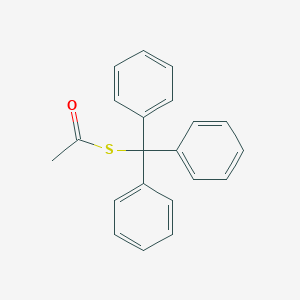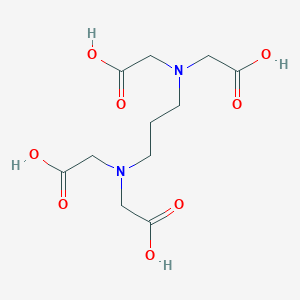
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
説明
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a derivative of pyrrolidine dicarboxylic acid, which is a constrained analog of gamma-substituted glutamic acids. This compound is of interest due to its activity at metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate glutamate neurotransmission in the central nervous system. The specific stereochemistry of (2S,4R) is important for its interaction with mGluRs.
Synthesis Analysis
The synthesis of N1-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid has been explored to investigate their effects on mGluR subtypes. The chemical synthesis involves appropriate substitutions at the N1 position of the pyrrolidine ring, which has led to the identification of selective group II mGluR antagonists . Another study describes the synthesis of a series of N1-substituted derivatives, resulting in compounds with varying activities as agonists, partial agonists, or antagonists at different mGluR subtypes .
Molecular Structure Analysis
The molecular structure of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is characterized by the presence of an aminopyrrolidine ring and a carboxylic acid group. The stereochemistry at the 2S and 4R positions is crucial for the biological activity of the compound. The constrained structure of the pyrrolidine ring mimics the gamma-substituted glutamic acids, which is significant for the interaction with mGluRs.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid derivatives typically include substitutions at the N1 position. These reactions are designed to modify the interaction of the compounds with various mGluR subtypes, thereby altering their pharmacological profile. The studies have not detailed specific reaction mechanisms but have focused on the outcomes in terms of mGluR activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid are not detailed in the provided papers, the properties can be inferred based on the structure. The compound likely has zwitterionic properties due to the presence of both amino and carboxylic acid functional groups. The solubility, melting point, and other physical properties would be influenced by the specific substituents at the N1 position and the overall molecular conformation.
科学的研究の応用
Asymmetric Catalysis and Synthesis
- Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, catalyze asymmetric Michael additions of ketones to nitroalkenes. These compounds serve as novel organocatalysts, showcasing opposite enantioselectivity to L-proline in aldol reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
- It has been used in the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid and 4-aminopyrrolidine-3-carboxylic acid, demonstrating its value in creating stereoselectively enriched structures (Bunnage, Davies, Roberts, Smith, & Withey, 2004).
Organic Synthesis and Medicinal Chemistry Applications
- The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides from N-protected (2S,4R)-4-hydroxyproline, and their conversion to various useful intermediates, underscores its utility in the development of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
- Investigation into the conjugate addition of amines to chiral 3-aziridin-2-yl-acrylates leading to the synthesis of vicinal diamine derivatives, including 4amino-5-methylpyrrolidin-2-one, demonstrates the compound's application in creating bioactive molecules (Yoon, Ha, Kim, & Lee, 2010).
Structural and Mechanistic Studies
- (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid derivatives have been explored for the synthesis of angiotensin converting enzyme (ACE) inhibitors, showcasing its application in the design and synthesis of novel therapeutics (Addla, Jallapally, Kanwal, Sridhar, Banerjee, & Kantevari, 2013).
- Its role in the synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as group II metabotropic glutamate receptors agonists, partial agonists, and antagonists, further highlights its importance in medicinal chemistry research (Mukhopadhyaya, Kozikowski, Grajkowska, Pshenichkin, & Wroblewski, 2001).
将来の方向性
The future research directions for “(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” could involve further studies on its synthesis, properties, and potential applications . For example, it could be used as a building block for the synthesis of more complex molecules or studied for its potential biological activities . Additionally, new methods for its enantioselective synthesis could be developed .
作用機序
Target of Action
Similar compounds such as (2s,4r)-4-fluoroglutamine have been studied and shown to interact with glutamine receptors
Mode of Action
It’s known that the compound is a derivative of proline , which plays a crucial role in protein synthesis and structure. The presence of the amino group may influence its interaction with its targets, potentially altering their function or activity.
Biochemical Pathways
As a proline derivative, it may be involved in protein synthesis and structure formation
Pharmacokinetics
A study on a similar compound, (2s,4r)-4-fluoroglutamine, showed that it has both reversible and irreversible uptake, suggesting that it may have a complex pharmacokinetic profile .
Result of Action
As a proline derivative, it may influence protein structure and function, potentially affecting cellular processes .
特性
IUPAC Name |
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINASQYHDCLEU-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540264 | |
| Record name | (4R)-4-Amino-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid | |
CAS RN |
16257-88-8 | |
| Record name | (4R)-4-Amino-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






